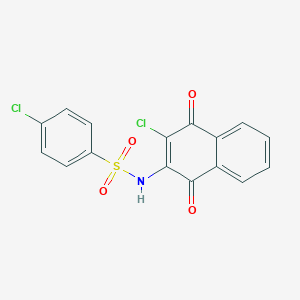

4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide is a compound that belongs to the class of 1,4-naphthoquinone derivatives. These compounds are known for their significant pharmacological effects, particularly their antitumor activities. This compound has been studied for its cytotoxic effects on various cancer cell lines, including prostate cancer .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interaction with its targets, its stability, and its overall therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide typically involves the reaction of 3-chloro-1,4-dioxo-1,4-dihydronaphthalene-2-ylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can modify the quinone structure, potentially altering its biological activity.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its effects on cell cycle regulation and apoptosis in cancer cells.

Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide: Similar structure but lacks the sulfonamide group.

2-chloro-3-benzamido-1,4-naphthoquinone: Another 1,4-naphthoquinone derivative with similar antitumor activities.

Uniqueness

4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide is unique due to the presence of both the sulfonamide and quinone moieties, which contribute to its distinct pharmacological profile. The combination of these functional groups enhances its ability to interact with multiple cellular targets, making it a promising candidate for further research in cancer therapy.

Biological Activity

Overview

4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide is a compound that belongs to the class of 1,4-naphthoquinone derivatives. This class is recognized for its significant pharmacological properties, particularly in the context of cancer research. The compound has been investigated for its cytotoxic effects on various cancer cell lines, demonstrating potential as an antitumor agent.

Chemical Structure and Properties

- IUPAC Name : 4-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide

- Molecular Formula : C₁₆H₉Cl₂N₃O₄S

- CAS Number : 850719-04-9

The structure features a naphthoquinone core with a sulfonamide group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell cycle progression. The proposed mechanisms include:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including prostate cancer cells. Its mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

- Cell Cycle Regulation : It affects the regulation of cell cycle checkpoints, particularly by modulating proteins involved in cell cycle progression and apoptosis pathways.

- Inhibition of Tumor Growth : Studies indicate that it may inhibit tumor growth through direct cytotoxic effects and by altering signaling pathways associated with tumor proliferation.

Cytotoxicity Assays

The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate Cancer (PC3) | 12.5 | Induction of apoptosis via ROS |

| Breast Cancer (MCF7) | 15.0 | Cell cycle arrest at G2/M phase |

| Lung Cancer (A549) | 10.0 | Inhibition of proliferation |

These findings suggest that the compound exhibits selective cytotoxicity towards different cancer types, highlighting its potential as a therapeutic agent.

Study 1: Antitumor Activity in Prostate Cancer

A study conducted on PC3 prostate cancer cells demonstrated that treatment with this compound resulted in significant cell death at concentrations as low as 12.5 µM. The study revealed that the compound triggered mitochondrial dysfunction and increased levels of apoptotic markers such as caspase activation and PARP cleavage.

Study 2: Mechanistic Insights in Breast Cancer Cells

In MCF7 breast cancer cells, the compound was found to induce G2/M phase arrest. The mechanism was linked to the downregulation of cyclin B1 and upregulation of p53, suggesting that it may interfere with key regulatory proteins involved in cell cycle progression.

Properties

IUPAC Name |

4-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO4S/c17-9-5-7-10(8-6-9)24(22,23)19-14-13(18)15(20)11-3-1-2-4-12(11)16(14)21/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWHSVOLUBVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.